molecular formula C21H21N5O3S B11574252 3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-methyl[1,2,4]triazolo[3,4-a]phthalazine

3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-methyl[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11574252
M. Wt: 423.5 g/mol
InChI Key: LJBGFWCSYLYJPG-UHFFFAOYSA-N
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Description

1-(2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PYRROLIDINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolophthalazine core, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PYRROLIDINE typically involves multi-step reactions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PYRROLIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-(2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PYRROLIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PYRROLIDINE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)PYRROLIDINE is unique due to its triazolophthalazine core, which imparts a distinct set of pharmacological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C21H21N5O3S/c1-14-16-7-3-4-8-17(16)21-23-22-20(26(21)24-14)15-9-10-18(29-2)19(13-15)30(27,28)25-11-5-6-12-25/h3-4,7-10,13H,5-6,11-12H2,1-2H3

InChI Key

LJBGFWCSYLYJPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=C(C=C4)OC)S(=O)(=O)N5CCCC5

Origin of Product

United States

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